molecular formula C18H12Cl2N6O4 B12390628 THR|A receptor agonist-1

THR|A receptor agonist-1

Cat. No.: B12390628
M. Wt: 447.2 g/mol
InChI Key: HJFWDABAASVHOC-UHFFFAOYSA-N
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Description

THR|A receptor agonist-1 is a compound that targets the thyroid hormone receptor beta (THR-β). This receptor plays a crucial role in regulating metabolic processes, including cholesterol and fatty acid levels. This compound has shown potential in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) by reducing liver fat and restoring liver function .

Chemical Reactions Analysis

THR|A receptor agonist-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include solvents like ethanol and catalysts like palladium. Major products formed from these reactions include derivatives with modified functional groups .

Scientific Research Applications

THR|A receptor agonist-1 has a wide range of scientific research applications:

Mechanism of Action

THR|A receptor agonist-1 exerts its effects by binding to the thyroid hormone receptor beta (THR-β) in the liver. This binding activates the receptor, leading to the transcription of genes involved in cholesterol and fatty acid metabolism. The activation of THR-β reduces intrahepatic triglycerides and improves liver function . The molecular targets and pathways involved include the upregulation of genes like CPT1A, ANGPTL4, and DIO1 .

Properties

Molecular Formula

C18H12Cl2N6O4

Molecular Weight

447.2 g/mol

IUPAC Name

2-[3,5-dichloro-4-[(7-methyl-1-oxo-2,5,6,7-tetrahydrocyclopenta[d]pyridazin-4-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile

InChI

InChI=1S/C18H12Cl2N6O4/c1-7-2-3-9-13(7)16(28)23-24-17(9)30-14-10(19)4-8(5-11(14)20)26-18(29)22-15(27)12(6-21)25-26/h4-5,7H,2-3H2,1H3,(H,23,28)(H,22,27,29)

InChI Key

HJFWDABAASVHOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl

Origin of Product

United States

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